molecular formula C14H19NO2 B12288729 (1R,2R)-2-((R)-1-phenylethylamino)cyclopentanecarboxylicacid

(1R,2R)-2-((R)-1-phenylethylamino)cyclopentanecarboxylicacid

Cat. No.: B12288729
M. Wt: 233.31 g/mol
InChI Key: MMRSAYGEYXDDDE-UHFFFAOYSA-N
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Description

(1R,2R)-2-(®-1-phenylethylamino)cyclopentanecarboxylic acid is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring a cyclopentane ring and a phenylethylamino group, makes it an interesting subject for study in organic chemistry, medicinal chemistry, and other related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(®-1-phenylethylamino)cyclopentanecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and ®-1-phenylethylamine.

    Formation of Intermediate: The cyclopentanone undergoes a condensation reaction with ®-1-phenylethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

    Carboxylation: The final step involves the carboxylation of the amine to introduce the carboxylic acid group, typically using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of (1R,2R)-2-(®-1-phenylethylamino)cyclopentanecarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(®-1-phenylethylamino)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the amino group.

Scientific Research Applications

(1R,2R)-2-(®-1-phenylethylamino)cyclopentanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(®-1-phenylethylamino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2-thienylacetylamino)-1-phenylmethylboronic acid: Another chiral compound with a similar structure but different functional groups.

    (1R,2R)-2-Methylamino)-1-phenylpropan-1-ol: A related compound with a different amino group and hydroxyl group.

Uniqueness

(1R,2R)-2-(®-1-phenylethylamino)cyclopentanecarboxylic acid stands out due to its unique combination of a cyclopentane ring and a phenylethylamino group, which imparts distinct chemical and biological properties. Its chiral nature also makes it valuable for asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name

2-(1-phenylethylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10(11-6-3-2-4-7-11)15-13-9-5-8-12(13)14(16)17/h2-4,6-7,10,12-13,15H,5,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRSAYGEYXDDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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